molecular formula C23H13Cl2FO3 B5213212 2-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione

2-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione

Cat. No. B5213212
M. Wt: 427.2 g/mol
InChI Key: DNXZREIECZYYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCFI and has a molecular formula of C22H13Cl2FNO3.

Mechanism of Action

The mechanism of action of DCFI is not fully understood. However, it has been suggested that its anti-cancer and anti-inflammatory properties may be due to its ability to inhibit the activity of certain protein kinases. DCFI has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DCFI has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DCFI can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that DCFI can reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCFI in lab experiments is its versatility. It can be easily synthesized and modified to suit a range of applications. However, one of the limitations of using DCFI is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on DCFI. One area of interest is the development of DCFI-based fluorescent probes for imaging applications. Another area of interest is the synthesis of DCFI derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of DCFI and its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of DCFI involves the reaction between 2-acetyl-1H-indene-1,3(2H)-dione and 3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetonitrile or dimethylformamide and is carried out under reflux conditions for several hours.

Scientific Research Applications

DCFI has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, DCFI has been shown to possess anti-cancer and anti-inflammatory properties. It has also been investigated as a potential inhibitor of protein kinases and as a fluorescent probe for imaging applications. In material science, DCFI has been used as a building block for the synthesis of functional materials such as liquid crystals and organic semiconductors. In organic electronics, DCFI has been explored as a potential material for the fabrication of organic light-emitting diodes and organic solar cells.

properties

IUPAC Name

2-[[3,5-dichloro-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2FO3/c24-19-10-14(9-18-21(27)16-6-1-2-7-17(16)22(18)28)11-20(25)23(19)29-12-13-4-3-5-15(26)8-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXZREIECZYYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC(=CC=C4)F)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione

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